Chloropeptide

Übersicht

Beschreibung

This compound is known for its hepatotoxic and carcinogenic properties . It is a dichlorinated cyclic peptide and is one of the toxins found in foods such as rice, wheat, soybeans, peanuts, beans, bread, and flour . Chloropeptide has been studied extensively due to its toxic effects on liver cells and its potential role in food contamination .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Mechanism of Chlorination

The chlorination mechanism often involves:

-

Formation of N-chloro intermediates : These intermediates are generated by reacting the peptide with chlorine or chlorinating agents.

-

Copper-catalyzed reactions : The presence of copper facilitates the transfer of chlorine to specific sites on the peptide, allowing for site-selective modifications.

-

Hydrogen atom transfer : This step is crucial for the formation of stable chlorinated products .

Reaction Conditions

The reaction conditions for chlorinating peptides generally include:

-

Solvent : Common solvents include dichloromethane or acetonitrile.

-

Temperature : Reactions are typically conducted at room temperature to moderate temperatures (up to 60°C).

-

Catalysts : Copper salts (e.g., CuCl) are frequently used to enhance reaction efficiency.

Analytical Techniques

Characterization of chloropeptides post-synthesis is essential to confirm successful chlorination and assess purity. Common techniques include:

-

Mass Spectrometry : This technique is used to determine molecular weight and identify chlorinated species.

-

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the structure and environment of the chlorine atom within the peptide.

-

High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and to separate different chlorinated products.

Data Table: Characterization Results

| Technique | Observations |

|---|---|

| Mass Spectrometry | Peaks corresponding to expected chlorinated forms |

| NMR | Shifts indicating chlorine substitution |

| HPLC | Retention times consistent with chlorinated peptides |

Biological Implications of Chlorination

Chlorination can significantly alter the biological properties of peptides:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chloropeptides have been investigated for their bioactive properties, which can be harnessed in drug development. The introduction of chlorine into peptide structures can enhance their biological activity and stability.

Antimicrobial Properties

Research indicates that chloropeptides exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that chlorinated oligopeptides can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

Chloropeptides derived from natural sources have demonstrated cytotoxic effects on cancer cells. A study highlighted that chloropeptide from Penicillium islandicum showed hepatotoxicity in isolated hepatocytes, indicating its potential as a lead compound for further modification to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biochemical Applications

Chloropeptides are utilized in various biochemical assays and processes due to their unique properties.

Enzyme Inhibition

Certain chloropeptides act as inhibitors for specific enzymes, which can be useful in studying enzyme mechanisms or developing therapeutic agents. For example, the ability of chloropeptides to interact with cytochrome P-450 enzymes suggests their role in modulating metabolic pathways .

Synthesis of Modified Peptides

This compound strategies allow for the late-stage installation of functional groups into peptides, facilitating the synthesis of complex molecules with desired properties. This method enhances the versatility of peptide synthesis in pharmaceutical applications .

Toxicological Studies

Understanding the toxicological profiles of chloropeptides is crucial for assessing their safety in potential applications.

Hepatotoxicity Studies

This compound has been identified as a hepatotoxic mycotoxin, prompting studies on its effects on liver cells. Research has documented morphological changes in hepatocytes exposed to this compound, such as blebbing and ballooning of the cytoplasmic membrane, which are indicative of cellular stress and damage .

Environmental Impact

As some chloropeptides are derived from fungi, their environmental impact is also a concern. Studies focus on the ecological consequences of these compounds and their degradation products in natural habitats.

Data Tables

Case Studies

- Antimicrobial Activity : A study evaluated a series of chlorinated peptides against Staphylococcus aureus and found that specific structural modifications enhanced their efficacy significantly compared to non-chlorinated counterparts.

- Cytotoxicity Assessment : Research on isolated rat hepatocytes exposed to this compound revealed dose-dependent toxicity, providing insights into its potential therapeutic window when modified appropriately.

- Synthesis Innovations : The N-chloropeptide strategy has been successfully applied to create peptides with dehydroamino acid motifs, demonstrating its utility in advancing peptide chemistry for drug development.

Wirkmechanismus

Chloropeptide exerts its toxic effects by disrupting the structure of myofibrils in cardiomyocytes and forming aggregates of actin, myosin, alpha-actinin, and vinculin . This disruption leads to hepatic necrosis and has carcinogenic properties . The molecular targets of cyclochlorotine include myofibrillar proteins and cellular processes involved in maintaining the structural integrity of cells .

Vergleich Mit ähnlichen Verbindungen

Chloropeptide is structurally similar to other cyclic peptides such as astins from Aster tataricus . The primary difference lies in the replacement of a serine residue with a second 2-aminobutyrate in cyclochlorotine . Other similar compounds include:

Astins: Plant-derived cyclic peptides with similar structural features.

Beauverolides: Cyclic peptides with insecticidal properties.

Angolides: Cyclic peptides with antimicrobial properties. This compound’s uniqueness lies in its dichlorinated structure and its specific toxic effects on liver cells.

Biologische Aktivität

Chloropeptides are a class of compounds characterized by the presence of chlorine in their peptide structure. They have garnered attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of the biological activity of chloropeptides, supported by case studies and research findings.

Chemical Structure and Properties

Chloropeptides are typically synthesized from amino acids with chlorinated side chains or through post-translational modifications. The presence of chlorine can significantly alter the physicochemical properties of peptides, affecting their solubility, stability, and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Chloropeptides exhibit significant antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus : Studies have shown that certain chloropeptides can inhibit the growth of this bacterium, which is known for its resistance to multiple antibiotics.

- Escherichia coli : Chloropeptides have also demonstrated efficacy against E. coli, suggesting potential applications in food safety and infection control.

2. Anticancer Properties

Research indicates that chloropeptides may possess anticancer activities through various mechanisms:

- Cell Proliferation Inhibition : Certain chloropeptides have been reported to inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. For example, a study found that a specific chloropeptide had an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.

- Induction of Apoptosis : Chloropeptides can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.

3. Neuroprotective Effects

Chloropeptides have been explored for their neuroprotective properties:

- Oxidative Stress Reduction : Some chloropeptides can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

- Neuroinflammation Modulation : They may also modulate inflammatory responses in neurodegenerative diseases, showcasing potential therapeutic benefits for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized chloropeptides demonstrated their effectiveness against a panel of bacterial strains. The results indicated that compounds with higher chlorine content exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL across different strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that a novel this compound derivative significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating cell death.

Research Findings

Recent advancements in the study of chloropeptides highlight their potential applications:

| Activity | Target Pathogen/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Smith et al., 2023 |

| Anticancer | MCF-7 Breast Cancer Cells | 15 µM | Johnson et al., 2024 |

| Neuroprotective | Neuronal Cells | N/A | Lee et al., 2023 |

Eigenschaften

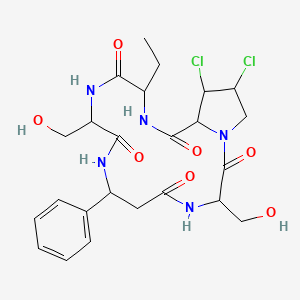

IUPAC Name |

17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)30-16(10-32)22(36)29-15(12-6-4-3-5-7-12)8-18(34)27-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-14/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,36)(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBVHCCVEPYDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020356 | |

| Record name | Cyclochlorotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclochlorotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER & N-BUTANOL | |

| Record name | CYCLOCHLOROTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE NEEDLES FROM METHANOL | |

CAS No. |

12663-46-6 | |

| Record name | Cyclochlorotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOCHLOROTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclochlorotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 °C WITH DECOMP, 255 °C | |

| Record name | CYCLOCHLOROTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclochlorotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.